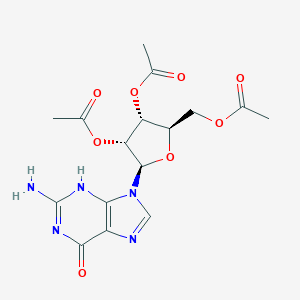

2',3',5'-Tri-O-acetylguanosine

Vue d'ensemble

Description

2’,3’,5’-Tri-O-acetylguanosine is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. It is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetylguanosine typically involves the acetylation of guanosine. The process begins with the protection of the amino group of guanosine, followed by the selective acetylation of the hydroxyl groups. The reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent over-acetylation and degradation of the product .

Industrial Production Methods: While specific industrial production methods for 2’,3’,5’-Tri-O-acetylguanosine are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography, is common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2’,3’,5’-Tri-O-acetylguanosine undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.

Oxidation: The compound can be oxidized to form derivatives with modified functional groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Guanosine.

Oxidation: Oxidized derivatives of 2’,3’,5’-Tri-O-acetylguanosine.

Substitution: Substituted guanosine derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Nucleoside Analogues

TriAcG serves as a precursor in the synthesis of modified nucleosides and nucleotides. Its acetylated form allows for easier manipulation during chemical reactions, facilitating the development of new compounds with potential therapeutic applications. For instance, it can be used to create nucleoside analogs that may exhibit enhanced antiviral or anticancer properties .

Reactivity

The compound undergoes various chemical reactions such as hydrolysis, oxidation, and substitution. Hydrolysis can yield guanosine, while oxidation may lead to derivatives with altered functional groups. These reactions are crucial for developing new biochemical tools and pharmaceuticals .

Biological Applications

Nucleic Acid Metabolism Studies

In biological research, TriAcG is employed to study nucleic acid metabolism and enzymatic reactions. Its stable structure allows researchers to investigate the interactions between nucleotides and enzymes involved in RNA synthesis and degradation processes .

Drug Delivery Systems

Recent studies have highlighted the potential of guanosine-derived supramolecular hydrogels, which utilize TriAcG as a building block. These hydrogels can encapsulate drug molecules and release them in a controlled manner, making them ideal for drug delivery applications in tissue engineering and regenerative medicine . The unique self-assembly properties of guanosine derivatives enable the formation of three-dimensional networks that can support cell growth and provide a scaffold for tissue engineering .

Medical Applications

Antiviral and Anticancer Research

TriAcG is being investigated for its potential antiviral and anticancer properties. Research indicates that compounds derived from TriAcG can inhibit the growth of cancer cells and may also protect against radiation damage . For example, studies have shown that derivatives can act as effective inhibitors in various cancer models, highlighting their therapeutic potential.

Biochemical Assays

The compound is utilized in biochemical assays to measure enzyme activity or substrate interactions due to its ability to participate in nucleic acid reactions without being degraded easily. This property makes it valuable for diagnostic purposes in clinical settings.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, TriAcG is used in the synthesis of complex molecules necessary for drug development. Its role as an intermediate in creating nucleoside analogs highlights its importance in producing new therapeutics that target viral infections or cancer .

Biocatalysis and Gene Sequencing

TriAcG finds applications in biocatalysis and gene sequencing technologies. Its stability under various conditions makes it suitable for use in polymerase chain reactions (PCR) and other molecular biology techniques that require reliable substrates .

Case Studies

Mécanisme D'action

The mechanism of action of 2’,3’,5’-Tri-O-acetylguanosine involves its conversion to guanosine through hydrolysis. Once converted, guanosine can participate in various biochemical pathways, including nucleic acid synthesis and metabolism. The acetylation of the hydroxyl groups enhances the compound’s stability and solubility, facilitating its use in research and industrial applications .

Comparaison Avec Des Composés Similaires

- 2’,3’,5’-Tri-O-acetyladenosine

- 2’,3’,5’-Tri-O-acetylcytidine

- 2’,3’,5’-Tri-O-acetyluridine

Comparison: 2’,3’,5’-Tri-O-acetylguanosine is unique due to the presence of the guanine base, which imparts distinct chemical and biological properties compared to other acetylated nucleosides. For instance, the hydrogen bonding capabilities and base-pairing properties of guanine differ from those of adenine, cytidine, and uridine, making 2’,3’,5’-Tri-O-acetylguanosine particularly valuable in studies involving guanine-specific interactions .

Activité Biologique

2',3',5'-Tri-O-acetylguanosine (TriAcG) is a modified nucleoside that has garnered attention due to its potential biological activities and applications in biochemical research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and its implications in various fields such as cancer therapy and molecular biology.

Chemical Structure :

- Molecular Formula: C16H18N4O8

- Molecular Weight: 394.34 g/mol

Synthesis :

TriAcG is synthesized through the acetylation of guanosine using acetic anhydride, typically in the presence of a base such as triethylamine. This process allows for the selective protection of hydroxyl groups, yielding high purity and yield (up to 98%) of the final product .

Anticancer Properties

Research indicates that TriAcG exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves:

- Inhibition of DNA Synthesis : TriAcG can interfere with nucleotide incorporation during DNA replication, leading to reduced cell division in cancerous cells.

- Radiation Protection : Studies suggest that TriAcG may protect cells from radiation-induced damage, enhancing cellular survival under stress conditions.

Interaction with Peroxynitrite

TriAcG reacts with peroxynitrite, a reactive nitrogen species, leading to the formation of stable oxidation products such as 5-guanidino-4-nitroimidazole. This reaction is significant because:

- Stability of Products : Unlike other oxidation products, the derivatives formed from TriAcG are stable even at low concentrations of peroxynitrite, suggesting potential roles in cellular signaling and oxidative stress responses .

- Implications for DNA Integrity : The modified bases resulting from this reaction may hinder DNA repair mechanisms, posing challenges for cellular replication fidelity .

The biological activity of TriAcG can be attributed to its interaction with various cellular pathways:

- Nucleotide Metabolism : As a substrate for adenosine deaminase, TriAcG participates in purine metabolism, influencing nucleotide availability for RNA and DNA synthesis .

- Translation Inhibition : In studies involving nematodes like Ascaris suum, TriAcG derivatives have shown the ability to inhibit cap-dependent translation processes, which is crucial for protein synthesis in eukaryotic cells .

Case Studies and Research Findings

-

Cancer Cell Lines :

- A study demonstrated that treatment with TriAcG resulted in a dose-dependent decrease in cell viability across several cancer cell lines, including breast and lung cancer models. The IC50 values were notably lower than those observed with unmodified guanosine derivatives.

- Oxidative Stress Studies :

- Translation Inhibition in Parasitic Models :

Summary Table of Biological Activities

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Applications : Investigating the efficacy of TriAcG in clinical settings for cancer therapy and as a protective agent against radiation.

- Mechanistic Studies : Elucidating the detailed molecular pathways influenced by TriAcG and its derivatives.

- Development of Analogues : Synthesizing new derivatives to enhance selectivity and potency against specific targets.

Propriétés

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDFYDZZFYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290077 | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-40-8, 6979-94-8 | |

| Record name | NSC103558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6979-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.